molecular formula C16H20BrNO B12671352 Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide CAS No. 113669-53-7

Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide

Cat. No.: B12671352
CAS No.: 113669-53-7
M. Wt: 322.24 g/mol
InChI Key: XEKXSWDMNQXNCF-UHFFFAOYSA-N
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Description

Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide is a chemical compound known for its unique structure and properties. It is a derivative of ethanamine, featuring a biphenyl group and a dimethylamino group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid derivative of biphenyl with a halogenated ethanamine derivative.

    Dimethylation: The next step involves the dimethylation of the amino group. This can be achieved using formaldehyde and formic acid in a reductive amination reaction.

    Hydrobromide Formation: Finally, the hydrobromide salt is formed by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to carry out the Suzuki-Miyaura coupling and subsequent reactions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Produces biphenyl carboxylic acids.

    Reduction: Yields the corresponding amine.

    Substitution: Forms brominated or nitrated biphenyl derivatives.

Scientific Research Applications

Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group allows for π-π interactions with aromatic residues, while the dimethylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N-methyl-, hydrobromide: Similar structure but with one less methyl group.

    Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-diethyl-, hydrobromide: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

Ethanamine, 2-((1,1’-biphenyl)-2-yloxy)-N,N-dimethyl-, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

CAS No.

113669-53-7

Molecular Formula

C16H20BrNO

Molecular Weight

322.24 g/mol

IUPAC Name

N,N-dimethyl-2-(2-phenylphenoxy)ethanamine;hydrobromide

InChI

InChI=1S/C16H19NO.BrH/c1-17(2)12-13-18-16-11-7-6-10-15(16)14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3;1H

InChI Key

XEKXSWDMNQXNCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C2=CC=CC=C2.Br

Origin of Product

United States

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